molecular formula C18H27N5 B5413215 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

Cat. No. B5413215
M. Wt: 313.4 g/mol
InChI Key: RHZIQYREEUUQJO-UHFFFAOYSA-N
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Description

1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a diazepane derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed to act on a range of molecular targets, including GABA receptors, ion channels, and enzymes. It has been shown to modulate the activity of these targets, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of GABA receptors, leading to its anxiolytic and sedative effects. It has also been shown to have anti-inflammatory effects, potentially through its modulation of ion channels and enzymes. In addition, it has been investigated for its potential as a neuroprotective agent, due to its ability to modulate the activity of enzymes involved in oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for investigating the role of specific molecular targets in disease and physiology. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research on 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective effects in vitro and in vivo, and further investigation may reveal its potential as a treatment for these diseases. Another area of interest is its potential as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in vitro, and further investigation may reveal its potential as a treatment for inflammatory diseases. Finally, there is potential for further investigation of the molecular targets of this compound, which may lead to the development of more specific and effective therapeutic agents.

Synthesis Methods

The synthesis of 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane involves a multi-step process. The starting materials are 2-methyl-4-pyridinecarboxaldehyde and 1-propylimidazole. These are reacted with an amine to form an intermediate, which is then reacted with a diacid to form the final product.

Scientific Research Applications

1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for anxiety and depression.

properties

IUPAC Name

1-(2-methylpyridin-4-yl)-4-[(1-propylimidazol-2-yl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5/c1-3-8-23-11-7-20-18(23)15-21-9-4-10-22(13-12-21)17-5-6-19-16(2)14-17/h5-7,11,14H,3-4,8-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZIQYREEUUQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CN2CCCN(CC2)C3=CC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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